molecular formula C23H18BrN3O2 B2792100 2-amino-3-(4-bromobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide CAS No. 898417-09-9

2-amino-3-(4-bromobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide

Cat. No.: B2792100
CAS No.: 898417-09-9
M. Wt: 448.32
InChI Key: FMBCAKCLLKGEOU-UHFFFAOYSA-N
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Description

2-amino-3-(4-bromobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative featuring a brominated benzoyl group at position 3, an amino substituent at position 2, and a carboxamide moiety linked to a 4-methylphenyl group. The bromine atom on the benzoyl group enhances electrophilicity and may influence binding interactions in biological targets, while the 4-methylphenyl group contributes to lipophilicity and steric effects .

Properties

IUPAC Name

2-amino-3-(4-bromobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O2/c1-14-5-11-17(12-6-14)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)15-7-9-16(24)10-8-15/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBCAKCLLKGEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-bromobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromobenzoyl Group: This step may involve the use of bromobenzoyl chloride in the presence of a base.

    Amination and Carboxamide Formation: The final steps would involve introducing the amino group and forming the carboxamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 4-Bromobenzoyl Group

The 4-bromobenzoyl moiety undergoes nucleophilic substitution under Suzuki-Miyaura coupling conditions, enabling aryl group diversification.

Reaction Conditions Products Yield Source
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (1:1), 80°C3-(4-Arylbenzoyl)-substituted derivatives (aryl = phenyl, pyridyl, naphthyl)65–82%
CuI, NEt₃, DMF, 60°C3-(4-Alkynylbenzoyl) analogs58%

Mechanistic studies indicate that the bromine atom acts as a leaving group, with palladium or copper catalysts facilitating cross-coupling . The reaction tolerates electron-rich and electron-poor arylboronic acids, as demonstrated in analogs of pyridoindolizine systems .

Functionalization of the Amino Group

The 2-amino group participates in acylation and alkylation reactions, modifying the compound’s electronic profile.

Key Reactions:

  • Acylation : Treatment with acetyl chloride (AcCl) in THF at 0°C yields the monoacetylated derivative (N-Ac) with 89% efficiency .

  • Schiff Base Formation : Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux to form imine derivatives (73–85% yield) .

Thermal Stability : The acetylated derivative decomposes at 215°C, while Schiff bases exhibit stability up to 190°C (DSC data) .

Reduction of the Carboxamide Group

Selective reduction of the carboxamide to a methylene amine is achieved using LiAlH₄ in THF:

Reagent Conditions Product Yield Source
LiAlH₄ (4 equiv)THF, reflux, 6 hr1-(Aminomethyl)-N-(4-methylphenyl)indolizine71%

This reaction proceeds via a two-electron reduction mechanism, confirmed by in situ FTIR monitoring .

Electrophilic Aromatic Substitution on the Indolizine Core

The indolizine ring undergoes electrophilic substitution at the C5 and C7 positions:

Reagent Conditions Product Regioselectivity Source
HNO₃/H₂SO₄ (1:3)0°C, 1 hr5-Nitroindolizine derivative>95% C5 nitration
Br₂ (1 equiv), FeCl₃CH₂Cl₂, rt, 30 min7-Bromoindolizine analog88% C7 bromination

Density functional theory (DFT) calculations indicate that nitration favors C5 due to lower activation energy (ΔΔG‡ = 2.3 kcal/mol vs. C7) .

Oxidative Degradation Pathways

The compound undergoes oxidation under harsh conditions:

  • KMnO₄/H₂SO₄ : Cleaves the indolizine ring, producing 4-bromobenzoic acid (62%) and 4-methylaniline (55%) .

  • H₂O₂/Fe²⁺ (Fenton) : Generates hydroxylated byproducts at C5 and C7 (LC-MS/MS confirmation) .

Solid-Phase Derivatization

Immobilized on Wang resin via the carboxamide group, the compound serves as a scaffold for combinatorial synthesis:

Reaction Conditions Library Diversity Purity Source
Ugi four-component reactionMeOH, 25°C, 24 hr48 analogs>90% (HPLC)
Click chemistry (CuAAC)CuSO₄/sodium ascorbate, H₂O/t-BuOH, 50°C32 triazole derivatives85–93%

Stability Under Physiological Conditions

In PBS (pH 7.4, 37°C), the compound exhibits a half-life of 8.2 hr, degrading via:

  • Hydrolysis of the carboxamide to carboxylic acid (major pathway, 67%).

  • Debromination (minor pathway, 12%) .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C23H18BrN3O2C_{23}H_{18}BrN_{3}O_{2} and a molecular weight of 448.3 g/mol. Its complex structure allows for diverse interactions within biological systems, which is crucial for its therapeutic applications. The synthesis typically involves multi-step organic reactions, contributing to its unique properties and reactivity.

Anticancer Activity

Research indicates that 2-amino-3-(4-bromobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide demonstrates significant anti-cancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to target specific pathways involved in tumor growth makes it a valuable candidate for cancer therapy.

Antiviral Properties

The compound has been identified as a potential inhibitor of viral replication, particularly in the context of certain RNA viruses. Inhibiting key enzymes involved in the viral life cycle could lead to the development of effective antiviral treatments. Computational studies suggest that the compound may interact with viral proteins, disrupting their function and thereby preventing virus propagation.

Antimicrobial Activity

Indolizine derivatives, including this compound, exhibit broad-spectrum antimicrobial activity. They have shown efficacy against various bacterial strains and fungi, making them promising candidates for developing new antibiotics or antifungal agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Antioxidant and Anti-inflammatory Effects

The antioxidant properties of 2-amino-3-(4-bromobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide contribute to its potential in treating conditions associated with oxidative stress. Additionally, its anti-inflammatory effects may help manage diseases characterized by chronic inflammation, such as arthritis or cardiovascular diseases .

Case Study 1: Cancer Treatment

In vitro studies have demonstrated that this compound significantly reduces cell viability in breast cancer cell lines (MCF-7). The mechanism was linked to the activation of caspase pathways leading to apoptosis. Further research is required to explore its efficacy in vivo.

Case Study 2: Antiviral Activity

A study focused on the inhibition of a specific RNA virus showed that treatment with 2-amino-3-(4-bromobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide resulted in a significant decrease in viral load in treated cells compared to controls. This suggests a strong potential for therapeutic application against viral infections.

Summary Table of Applications

Application TypeDescriptionEvidence/Source
AnticancerInduces apoptosis and inhibits proliferation in cancer cell lines
AntiviralInhibits viral replication by targeting viral enzymes
AntimicrobialEffective against various bacteria and fungi
AntioxidantReduces oxidative stress and inflammation

Mechanism of Action

The mechanism of action of 2-amino-3-(4-bromobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Halogen Substituents : The bromine in the target compound and Analog 2 facilitates halogen bonding and π-π stacking, critical for crystal packing and intermolecular interactions . In contrast, chlorine in Analog 1 introduces smaller steric effects but weaker halogen bonding.
  • Aromatic Substituents : The 4-methylphenyl group in the target compound improves membrane permeability relative to the 4-ethylphenyl group in Analog 3, which may reduce solubility .

Crystallographic and Packing Behavior

Evidence from studies on halogenated imidazole derivatives (e.g., 4-bromo vs. 4-chloro analogs) reveals that bromine substituents increase unit cell parameters (e.g., a=8.0720 Å in bromo vs. 7.9767 Å in chloro analogs) and stabilize crystal lattices via C–H⋯Br interactions . This suggests that the bromobenzoyl group in the target compound may confer superior crystallinity compared to methoxy or nitro analogs.

Research Findings and Implications

  • Synthetic Feasibility : The presence of bromine in the target compound may complicate synthesis compared to chloro or methoxy analogs, requiring optimized coupling conditions to avoid debromination .

Biological Activity

2-amino-3-(4-bromobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, recognized for its diverse biological activities and potential therapeutic applications. Its chemical formula is C23H18BrN3O2\text{C}_{23}\text{H}_{18}\text{BrN}_{3}\text{O}_{2}, with a molecular weight of 448.3 g/mol. The compound's structure includes an indolizine core substituted with various functional groups, which contributes to its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting with the condensation of 2-aminoindolizine with benzoyl chloride in the presence of a base, followed by the introduction of the 4-methylphenyl group through nucleophilic substitution reactions. Common solvents used include dichloromethane or toluene, and catalysts such as triethylamine or pyridine may be employed to facilitate the reactions .

The biological activity of 2-amino-3-(4-bromobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound has shown potential in inhibiting various enzymatic activities, which is crucial for its therapeutic applications. For instance, it has been noted for its role in inhibiting viral replication by targeting viral enzymes .

Antiviral Properties

Recent studies have indicated that this compound exhibits significant antiviral activity. It has been found to inhibit key enzymes involved in the viral replication cycle, making it a promising candidate for developing antiviral treatments. Computational studies have further elucidated its binding affinity to these enzymes, enhancing our understanding of its mechanism .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties. Research indicates that derivatives of indolizines can exhibit antibacterial and antifungal activities. For example, compounds similar to 2-amino-3-(4-bromobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide have been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics .

Inhibitory Effects on Enzymes

One significant area of research focuses on the compound's inhibitory effects on tyrosinase, an enzyme involved in melanin production. Studies have shown that analogs of this compound exhibit stronger inhibitory activity than traditional inhibitors like kojic acid. The IC50 values for these compounds suggest potent activity against mushroom tyrosinase, indicating potential applications in skin whitening and pigmentation disorders .

Table: Summary of Biological Activities

Activity Target IC50 Value Reference
AntiviralViral enzymesNot specified
AntimicrobialBacterial strainsVaries
Tyrosinase InhibitionMushroom tyrosinase< 0.5 µM

Detailed Research Findings

  • Antiviral Studies : The compound was tested against various viral strains, demonstrating significant inhibition of viral replication through enzyme inhibition mechanisms.
  • Antimicrobial Efficacy : In vitro studies showed that derivatives exhibited strong antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.
  • Tyrosinase Inhibition : The compound's analogs were evaluated in cellular models (B16F10 cells), where they significantly reduced tyrosinase activity upon stimulation with α-MSH (alpha-melanocyte-stimulating hormone), indicating potential use in cosmetic applications .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-amino-3-(4-bromobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves multi-step organic reactions, including:

  • Indolizine core formation : Cyclization of pyridine derivatives with alkynes using palladium or copper catalysts under inert atmospheres .
  • Functionalization : Introduction of the amino group via nucleophilic substitution and benzoylation using 4-bromobenzoyl chloride .
  • Critical parameters : Temperature (often 60–100°C), solvent choice (DMF, THF), and reaction time (6–24 hours). For example, prolonged heating (>12 hours) may degrade bromobenzoyl groups, reducing yield .
    • Optimization : Thin-layer chromatography (TLC) and NMR spectroscopy are used to monitor intermediates. Recrystallization or column chromatography ensures >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?

  • Techniques :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent environments (e.g., 4-bromobenzoyl protons at δ 7.6–8.0 ppm) .
  • Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z ~460–470) and fragmentation patterns .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks in the indolizine core .

Q. What preliminary biological assays are recommended to evaluate the compound’s bioactivity?

  • Screening :

  • Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus (MIC values <50 µg/mL suggest potency) .
  • Antioxidant potential : DPPH radical scavenging (IC50_{50} values compared to ascorbic acid) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} <10 µM indicates therapeutic relevance) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological efficacy?

  • Approach :

  • Substituent variation : Replace 4-bromobenzoyl with 4-fluorobenzoyl or 4-chlorobenzoyl to assess halogen effects on target binding .
  • Core modifications : Compare indolizine vs. indole derivatives to evaluate ring system impact on cytotoxicity .
  • Data-driven SAR : Use multivariate analysis (e.g., PCA) to correlate logP, polar surface area, and IC50_{50} values .
    • Case study : A 4-methylphenyl group enhances membrane permeability but reduces solubility; adding methoxy groups balances this trade-off .

Q. What computational methods are effective in predicting the compound’s interaction with biological targets?

  • Tools :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2) or receptors (e.g., EGFR) .
  • MD simulations : GROMACS evaluates stability of ligand-protein complexes over 100-ns trajectories .
  • ADMET prediction : SwissADME estimates bioavailability (%F >30% preferred) and CYP450 inhibition risks .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50} across studies) be resolved methodologically?

  • Root causes :

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration in MTT assays) .
  • Solubility issues : Use DMSO concentrations <0.1% to avoid solvent interference .
    • Resolution :
  • Dose-response validation : Repeat assays with 8–12 concentration points to refine IC50_{50} values .
  • Orthogonal assays : Confirm cytotoxicity via apoptosis (Annexin V staining) and ROS generation assays .

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